molecular formula C16H22N2O B2496425 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)ethanone CAS No. 1421445-80-8

1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)ethanone

Cat. No. B2496425
CAS RN: 1421445-80-8
M. Wt: 258.365
InChI Key: GSFKKULVGIKVQP-UHFFFAOYSA-N
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Description

1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)ethanone, also known as BCE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCE belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and analgesic effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and characterization of similar compounds have been extensively studied, aiming to develop efficient methods for creating substances with potential pharmacological activities. For instance, research on the synthesis of histamine H(3) receptor antagonists showcases the strategic manipulation of molecule stereochemistry and the development of nonextractive reaction workups for key intermediates, highlighting the complexity and innovation in synthetic organic chemistry (Pippel et al., 2010).

Pharmacological Exploration

  • Compounds containing benzylpiperazine structures have been investigated for their affinity at dopamine receptors, revealing their potential as neuroleptic agents, demonstrating the ongoing interest in benzylpiperazine derivatives for developing new therapeutic agents (Zhao et al., 2002).

Electrochemical Applications

  • The electrochemical synthesis of phenylpiperazine derivatives has been explored, offering environmentally friendly and efficient methodologies for producing new chemical entities. This research underlines the potential of electrochemical approaches in organic synthesis, contributing to greener chemistry practices (Nematollahi & Amani, 2011).

Molecular Interactions and Mechanisms

  • Understanding the interactions and metabolic pathways of similar compounds provides insights into their biological activities and potential therapeutic applications. Studies on metabolites of pharmaceuticals shed light on cytochrome P450-mediated transformations, essential for drug development and safety evaluations (Rehmel et al., 2006).

Chemical Reactions and Novel Syntheses

  • Research on new reactions and synthetic pathways continues to be a cornerstone of chemical and pharmaceutical sciences. Investigations into phosphine-catalyzed reactions, for instance, demonstrate innovative approaches to constructing complex molecules, contributing to the advancement of synthetic methodologies (Zhang et al., 2019).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound and the measures to be taken in case of exposure .

properties

IUPAC Name

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-13(19)18-10-9-17(15-7-8-15)12-16(18)11-14-5-3-2-4-6-14/h2-6,15-16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFKKULVGIKVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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